molecular formula C16H14D7NO2 B602721 rac Propranolol-d7 CAS No. 98897-23-5

rac Propranolol-d7

Cat. No.: B602721
CAS No.: 98897-23-5
M. Wt: 266.34
InChI Key:
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Mechanism of Action

Biochemical Pathways

Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .

Pharmacokinetics

Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .

Biochemical Analysis

Biochemical Properties

“rac Propranolol-d7” interacts with β-Adrenergic receptors, acting as a β-Adrenergic blocker . It is known for its antihypertensive, antianginal, and antiarrhythmic properties . The compound’s interaction with these receptors influences various biochemical reactions within the body.

Cellular Effects

“this compound” has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that repression of β2-AR but not β1-AR signaling selectively suppressed cell viability and inhibited xenograft growth in vivo . Moreover, western blot analysis indicated that the phosphorylation levels of AKT/MEK/ERK were significantly decreased following the inhibition of β2-AR .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” shows stability and degradation over time

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models

Metabolic Pathways

“this compound” is involved in several metabolic pathways. It is initially metabolized by three primary routes: aromatic hydroxylation, side chain oxidation, and glucuronidation . It interacts with various enzymes and cofactors during these metabolic processes .

Transport and Distribution

It is known that it interacts with β-Adrenergic receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known that it interacts with β-Adrenergic receptors, which could influence its localization to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Propranolol-d7 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether, followed by the reaction with isopropylamine-d7 to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a research standard .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662177
Record name 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98897-23-5
Record name 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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